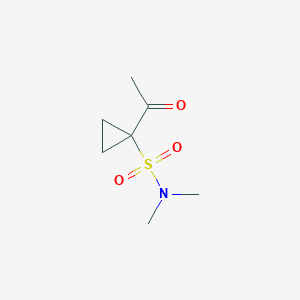

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

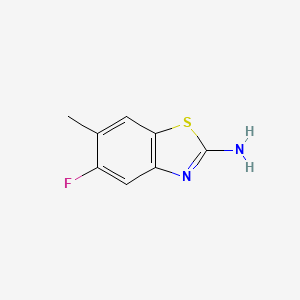

The compound 1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide is a derivative of sulfonamide, which is a functional group commonly found in various pharmaceuticals, including carbonic anhydrase inhibitors. The acetyl group attached to the nitrogen atom may indicate that this compound is designed to serve as a prodrug, potentially enhancing its solubility and bioavailability.

Synthesis Analysis

The synthesis of N-acyl derivatives of sulfonamides, such as the acetyl derivative, has been explored in various studies. For instance, the acylation of sulfamide derivatives has been performed under acidic conditions at room temperature, with the best yields obtained using a Wells–Dawson type heteropolyacid H6P2W18O62 as an acidic solid catalyst in acetonitrile . This suggests that similar conditions could be applied to synthesize 1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide.

Molecular Structure Analysis

The molecular structure of N-acetyl derivatives of sulfonamides has been studied using X-ray crystallography. For example, the structure of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide was analyzed and compared with its non-acylated form. The study revealed the presence of intra- and intermolecular weak interactions, including hydrogen bonds and π interactions, which are crucial for the stability and conformation of the molecule . These findings can provide insights into the molecular structure of 1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide.

Chemical Reactions Analysis

The N-acyl derivatives of sulfonamides are known to undergo hydrolysis, releasing the parent sulfonamide. The kinetics of hydrolysis for these derivatives have been determined, showing maximal stability at pH around 4 and rapid enzymatic hydrolysis to yield the parent sulfonamide in quantitative amounts . This indicates that 1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide could also undergo similar hydrolysis reactions under physiological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acyl sulfonamide derivatives are influenced by their molecular structure. The derivatives with an ionizable amino function in the acyl moiety exhibit high water solubility and adequate lipophilicity at physiological pH, which is beneficial for their potential as prodrugs . The analysis of weak interactions in the crystal structure also contributes to understanding the physical properties, such as solubility and melting point, of these compounds .

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis of Cyclopropanes

Researchers have developed a mechanistically distinct platform for synthesizing 1,1-dialkylcyclopropanes, a class of small molecules prevalent in nature but challenging to synthesize. The method involves carbometalation reactions of dialkyl sulfonyl anions with olefins, producing cyclopropanes efficiently and with high yields. This advancement allows for the creation of various cyclopropane derivatives, potentially useful in drug development and materials science (Johnson et al., 2022).

Chiral Cyclopropane-based Ligands

A series of chiral, cyclopropane-based phosphorus/sulfur ligands were synthesized and applied in palladium-catalyzed allylic alkylation and rhodium-catalyzed hydrogenation reactions. These ligands demonstrated high yields and good enantioselectivity, showcasing the potential of cyclopropane-based compounds in asymmetric synthesis. The findings suggest applications in creating enantiomerically pure compounds, which are crucial for pharmaceuticals (Molander et al., 2004).

Nanosized N-sulfonated Brönsted Acidic Catalyst

A novel nanosized N-sulfonic acid catalyst was developed and characterized, showing efficiency in promoting the one-pot synthesis of hexahydroquinolines. This catalyst offers excellent yields and can be reused several times without loss of activity, indicating its potential in green chemistry and sustainable synthesis processes (Goli-Jolodar et al., 2016).

AlCl3-promoted Formal [2 + 3]-cycloaddition

An AlCl3-promoted formal [2 + 3]-cycloaddition process for 1,1-cyclopropanes with N-benzylic sulfonamides was developed to construct highly stereoselective indane derivatives. This method provides a fast, high-yielding procedure to produce functionalized indane derivatives, demonstrating the versatility of cyclopropane derivatives in organic synthesis (Zhu et al., 2014).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other sulfonamides, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

As a sulfonamide derivative, it may potentially interfere with the synthesis of folic acid in bacteria, similar to other sulfonamides . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .

Eigenschaften

IUPAC Name |

1-acetyl-N,N-dimethylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-6(9)7(4-5-7)12(10,11)8(2)3/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAHENMWUSKURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine](/img/structure/B2554213.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)

![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)